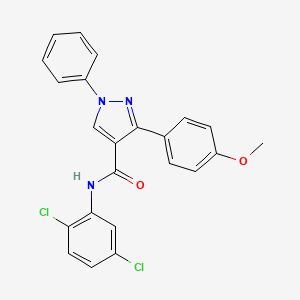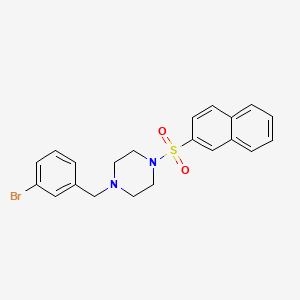![molecular formula C17H15Cl2N3O2S B3683078 2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3683078.png)
2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
Overview
Description
2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, along with a propanoylamino group and a carbamothioyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Acylation: The amine groups are acylated with propanoyl chloride to form the propanoylamino derivatives.
Thioamide Formation: The acylated amines are then reacted with thiourea to form the carbamothioyl derivatives.
Chlorination: Finally, the compound is chlorinated to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- 2,4-dichloro-N-{[4-(acetylamino)phenyl]carbamothioyl}benzamide
- 2,4-dichloro-N-{[4-(butanoylamino)phenyl]carbamothioyl}benzamide
Uniqueness
2,4-dichloro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of both propanoylamino and carbamothioyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-2-15(23)20-11-4-6-12(7-5-11)21-17(25)22-16(24)13-8-3-10(18)9-14(13)19/h3-9H,2H2,1H3,(H,20,23)(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEURJBGXDUKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate](/img/structure/B3683005.png)
![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3683006.png)
![1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3683018.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3-methyl-4-nitrobenzamide](/img/structure/B3683028.png)
![1-{4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}piperidine-4-carboxamide](/img/structure/B3683035.png)
![1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA](/img/structure/B3683039.png)

![2-{3-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B3683045.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3683046.png)
![3-[2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDO]PHENYL (2E)-3-PHENYLPROP-2-ENOATE](/img/structure/B3683048.png)
![3-(1-BENZOFURAN-2-CARBONYL)-1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA](/img/structure/B3683053.png)
![ethyl 3-{2,5-dimethyl-3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3683056.png)
![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3683060.png)

